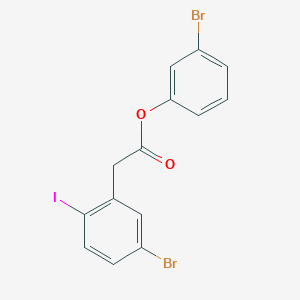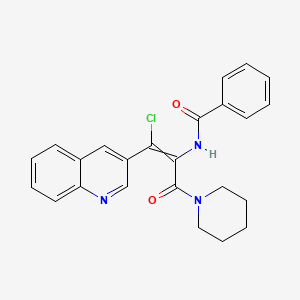![molecular formula C15H20O5 B14787284 (1R,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B14787284.png)
(1R,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Artemisitene is a natural compound initially isolated from the herb Artemisia annua L. It is an endoperoxide closely related to the well-known antimalarial drug artemisinin. Artemisitene has garnered attention due to its various biological activities and potential therapeutic applications .
Méthodes De Préparation
Artemisitene can be synthesized from artemisinin through a one-pot selenoxide elimination reaction. This method involves the use of selenium dioxide as a reagent to facilitate the elimination process . Avery et al. optimized the synthesis route of artemisitene, making it more efficient and scalable . Industrial production methods for artemisitene are still under development, with ongoing research focused on improving yield and cost-effectiveness.
Analyse Des Réactions Chimiques
Artemisitene undergoes several types of chemical reactions, including:
Oxidation: Artemisitene can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert artemisitene into different reduced forms.
Substitution: Artemisitene can participate in substitution reactions, where functional groups are replaced with other groups.
Common reagents used in these reactions include selenium dioxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Artemisitene has a wide range of scientific research applications, including:
Chemistry: Artemisitene is used as a starting material for the synthesis of various derivatives with potential therapeutic properties.
Biology: Studies have shown that artemisitene can modulate biological pathways, making it a valuable tool for biological research.
Medicine: Artemisitene has demonstrated anti-malarial, anti-inflammatory, and anti-cancer activities.
Mécanisme D'action
Artemisitene exerts its effects through several mechanisms. It activates the nuclear factor erythroid 2-related factor 2 pathway, leading to an antioxidant response. This activation involves alleviating nuclear factor erythroid 2-related factor 2 ubiquitination and increasing its stability . Additionally, artemisitene has been shown to modulate iron-related genes, inducing ferroptosis, a form of cell death, which contributes to its anti-cancer properties .
Comparaison Avec Des Composés Similaires
Artemisitene is similar to other compounds derived from Artemisia annua L., such as artemisinin, dihydroartemisinin, arteether, artemether, and artesunate. These compounds share an endoperoxide bridge and have demonstrated efficacy against various diseases, including malaria and cancer . artemisitene contains an additional α, β-unsaturated carbonyl structure, which enhances its biological activities compared to its analogs .
Propriétés
Formule moléculaire |
C15H20O5 |
|---|---|
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
(1R,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |
InChI |
InChI=1S/C15H20O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8,10-11,13H,2,4-7H2,1,3H3/t8?,10?,11?,13?,14-,15-/m1/s1 |
Clé InChI |
IGEBZMMCKFUABB-IXVMMEEGSA-N |
SMILES isomérique |
CC1CCC2C(=C)C(=O)OC3[C@@]24C1CC[C@](O3)(OO4)C |
SMILES canonique |
CC1CCC2C(=C)C(=O)OC3C24C1CCC(O3)(OO4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


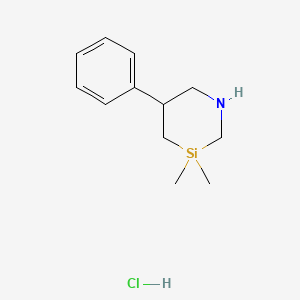
![[(10S,13S)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14787235.png)
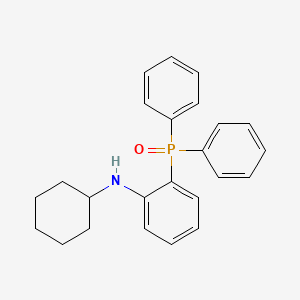

![Benzyl 3-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrrolidine-1-carboxylate](/img/structure/B14787245.png)
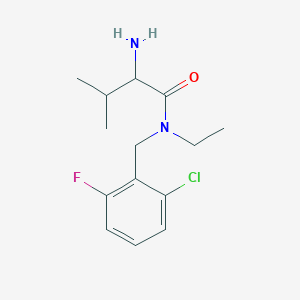
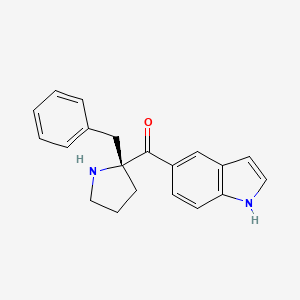
![N-(6-Fluoro-1H-benzo[d]imidazol-2-yl)hydroxylamine](/img/structure/B14787268.png)

![2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)naphthalen-1-yl]phenyl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B14787278.png)
![7-Iodo-1,5-dimethyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione](/img/structure/B14787290.png)
![N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14787292.png)
